1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Furan Ring: The furan ring is attached via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine derivative.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, typically involving heating and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Research: It can be used as a probe to study the function of specific proteins or pathways in cells.
Material Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the imidazole and furan rings can participate in π-π stacking interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-((6-(thiophen-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
1-ethyl-N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide imparts unique electronic properties and reactivity compared to its analogs. This can influence its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-ethyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-3-20-10-16(19-12(20)2)24(21,22)18-9-13-4-5-15(17-8-13)14-6-7-23-11-14/h4-8,10-11,18H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXPRJQZAVIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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